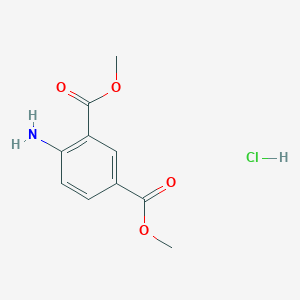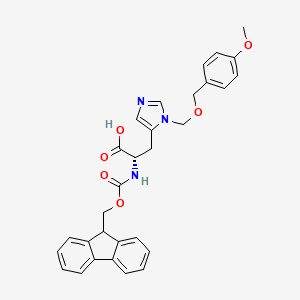
1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C10H11NO4·HCl. It is a derivative of 4-aminobenzoic acid, where the carboxyl groups are esterified with methanol, and it is further converted to its hydrochloride salt. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves the use of continuous reactors and distillation units to optimize yield and purity. The esterification step is carefully controlled to prevent overreaction, and the final product is purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing methanol and the corresponding acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-aminoisophthalate: Similar structure but with the amino group in a different position.
Dimethyl 4-nitrobenzene-1,3-dicarboxylate: Contains a nitro group instead of an amino group.
Dimethyl 4-hydroxybenzene-1,3-dicarboxylate: Contains a hydroxyl group instead of an amino group.
Uniqueness
1,3-Dimethyl 4-aminobenzene-1,3-dicarboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
dimethyl 4-aminobenzene-1,3-dicarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2;/h3-5H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVFRSFMMWLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)


![4-(diethylsulfamoyl)-N-{5-ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}benzamide hydrochloride](/img/structure/B2876244.png)
![2-(4-chlorophenoxy)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2876245.png)

![3-(BENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2876251.png)



![tert-Butyl N-[6-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B2876256.png)

